1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)-
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Overview
Description
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- is a cyclic organic compound with the molecular formula C11H12O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-6-phenyl-1,4-dioxane-2,5-dione with suitable reagents to form the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrospinning have been explored for the production of related copolymers, indicating potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential in drug delivery systems and biocompatible materials.
Medicine: Explored for its use in developing biodegradable polymers for medical implants and sutures.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening polymerization, which is a key process in its application in polymer chemistry. This reaction is facilitated by catalysts and specific reaction conditions, leading to the formation of high-molecular-weight polymers .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxan-2-one: A simpler analog without the methyl and phenyl substituents.
3-Methyl-1,4-dioxan-2-one: Similar structure but lacks the phenyl group.
6-Phenyl-1,4-dioxan-2-one: Similar structure but lacks the methyl group.
Uniqueness
1,4-Dioxan-2-one, 3-methyl-6-phenyl-, (3S,6S)- is unique due to its specific stereochemistry and the presence of both methyl and phenyl groups.
Properties
CAS No. |
655246-17-6 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3S,6S)-3-methyl-6-phenyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C11H12O3/c1-8-11(12)14-10(7-13-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10+/m0/s1 |
InChI Key |
JZUIWDCJHDUQOU-WCBMZHEXSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@H](CO1)C2=CC=CC=C2 |
Canonical SMILES |
CC1C(=O)OC(CO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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